molecular formula C22H22BrNO2 B223887 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol

2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol

Cat. No. B223887
M. Wt: 412.3 g/mol
InChI Key: CNTNIJKAPDNBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol, also known as BPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth. 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol has been shown to have low toxicity and high biocompatibility, making it a promising candidate for use in biomedical applications. In addition to its anticancer properties, 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol in lab experiments is its versatility, as it can be modified to target specific cells or tissues. 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol also has low toxicity and high biocompatibility, making it a safe option for use in biomedical applications. However, one limitation of using 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol. One area of interest is the development of 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol-based drug delivery systems that can target specific cells or tissues. Another area of interest is the development of 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol-based materials for use in electronics and energy storage. Additionally, further research is needed to fully understand the mechanism of action of 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol and its potential applications in treating various diseases.

Synthesis Methods

2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol can be synthesized by reacting 2-(benzyloxy)-5-bromobenzaldehyde with 1-phenylethanol in the presence of a reducing agent such as sodium borohydride. The reaction yields 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol as a white solid with a melting point of 160-162°C.

Scientific Research Applications

2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol has also been studied for its potential as a drug delivery system, as it can be modified to target specific cells or tissues. In material science, 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol has been used as a building block for the synthesis of functionalized polymers and materials. In organic synthesis, 2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol has been used as a chiral auxiliary for the enantioselective synthesis of various compounds.

properties

Product Name

2-{[2-(Benzyloxy)-5-bromobenzyl]amino}-1-phenylethanol

Molecular Formula

C22H22BrNO2

Molecular Weight

412.3 g/mol

IUPAC Name

2-[(5-bromo-2-phenylmethoxyphenyl)methylamino]-1-phenylethanol

InChI

InChI=1S/C22H22BrNO2/c23-20-11-12-22(26-16-17-7-3-1-4-8-17)19(13-20)14-24-15-21(25)18-9-5-2-6-10-18/h1-13,21,24-25H,14-16H2

InChI Key

CNTNIJKAPDNBKV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNCC(C3=CC=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)CNCC(C3=CC=CC=C3)O

Origin of Product

United States

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